molecular formula C16H18N2O2 B5730103 2-(3,4-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5730103
M. Wt: 270.33 g/mol
InChI Key: TVLXMPQMWVEOJK-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide, also known as DPA, is a chemical compound that has been widely studied in the field of pharmacology due to its potential therapeutic properties. DPA belongs to the class of compounds known as acetamides, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, as well as the regulation of inflammation and oxidative stress. This compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth and proliferation. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for the growth and spread of tumors. In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to reduce oxidative stress, which is believed to play a role in the development of many diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide in lab experiments include its wide range of biological activities, its potential therapeutic properties, and its ability to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a potential candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have poor bioavailability, which means that it may not be effective when administered orally.

Future Directions

There are many potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide, including the development of new drug formulations that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential therapeutic properties in a variety of diseases. Furthermore, the development of new methods for the synthesis of this compound and its analogs may lead to the discovery of new compounds with improved biological activities. Finally, the use of this compound in combination with other drugs may lead to synergistic effects that could improve its efficacy in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide can be achieved through a multistep process involving the reaction of 3,4-dimethylphenol with 2-bromomethyl pyridine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through the purification of the crude product using column chromatography.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic properties in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-6-7-15(9-13(12)2)20-11-16(19)18-10-14-5-3-4-8-17-14/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLXMPQMWVEOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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